1,4,7-trimethyl-1H-indole
Overview
Description
1,4,7-Trimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their biological activity and are present in various alkaloids, which are compounds often used in medicinal chemistry . The structure of this compound includes three methyl groups attached to the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-Trimethyl-1H-indole can be synthesized through several methods, including classical indole synthesis techniques. Some common methods include:
Bartoli Indole Synthesis: This method involves the reaction of nitroaromatics with vinyl Grignard reagents, followed by cyclization.
Fischer Indole Synthesis: This classical method involves the acid-catalyzed rearrangement of phenylhydrazones derived from ketones or aldehydes.
Larock Indole Synthesis: This method uses palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4,7-Trimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic reagents (for metalation).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
Scientific Research Applications
1,4,7-Trimethyl-1H-indole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4,7-trimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but indole derivatives are known to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
1,2,3-Trimethyl-1H-indole: Another trimethylated indole derivative with different methyl group positions.
1,1,2-Trimethyl-1H-benz[e]indole: A benzannulated indole derivative with additional aromatic rings.
Uniqueness: 1,4,7-Trimethyl-1H-indole is unique due to the specific positions of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry .
Properties
IUPAC Name |
1,4,7-trimethylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-4-5-9(2)11-10(8)6-7-12(11)3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUJABNJSHCXAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=C(C=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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